molecular formula C8H8BrNO3 B594439 2-Bromo-6-methyl-4-nitroanisole CAS No. 1345471-89-7

2-Bromo-6-methyl-4-nitroanisole

Cat. No. B594439
CAS RN: 1345471-89-7
M. Wt: 246.06
InChI Key: UXCQLNKFIBPGRC-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitroanisole is a chemical compound with the CAS Number: 1345471-89-7 . It has a molecular weight of 246.06 and its IUPAC name is 2-bromo-6-methyl-4-nitrophenyl methyl ether . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-methyl-4-nitroanisole is 1S/C8H8BrNO3/c1-5-3-6 (10 (11)12)4-7 (9)8 (5)13-2/h3-4H,1-2H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-6-methyl-4-nitroanisole is a solid at ambient temperature . Unfortunately, I couldn’t retrieve more specific physical and chemical properties at this time.

Scientific Research Applications

Applications in Spectroscopy

  • Magnetic Resonance Spectroscopy : A study by Pandiarajan et al. (1994) analyzed the 13C, 15N, and 17O NMR spectra of 4-nitroanisole and its derivatives, including 2-bromo-6-methyl-4-nitroanisole. The research provided insights into the resonance interactions of these compounds, contributing to the understanding of their spectroscopic properties.

Quantum Mechanical Studies

  • Vibrational Spectroscopy Analysis : Balachandran and Karunakaran (2013) conducted a study on the FT-IR and FT-Raman spectra of 4-bromo-3-nitroanisole, a similar compound to 2-bromo-6-methyl-4-nitroanisole. This research provided valuable information on the vibrational frequencies and geometric structure of the compound.

Industrial Applications

  • Synthesis in Thermal Paper Manufacturing : Xie et al. (2020) described a continuous synthesis process for 4-bromo-3-methylanisole, closely related to 2-bromo-6-methyl-4-nitroanisole, used in the production of black fluorane dye for thermal papers. The study highlighted the advantages of a microreaction system over traditional batch processes.

Synthesis and Chemical Reactions

  • Novel Synthesis Methods : Li Zi-ying (2008) developed a novel method for synthesizing 2-bromo-4-nitrophenol, starting from 2-methoxy-5-nitroaniline and involving 2-bromo-4-nitroanisole as an intermediate. This method was found to be efficient and suitable for commercial production.

  • Crystal Structures of Substitutes : Chauvière et al. (1995) investigated the crystal structures of derivatives of dibromo-nitroimidazole, providing insights into the structural aspects of compounds similar to 2-bromo-6-methyl-4-nitroanisole.

Environmental Fate of Related Compounds

  • Environmental Impact of Nitroanisole Derivatives : Hawari et al. (2015) conducted a study on the environmental fate of 2,4-dinitroanisole, a compound related to 2-bromo-6-methyl-4-nitroanisole. The research provided insights into the abiotic and biotic reactions and the ecological risks associated with such compounds.

Safety And Hazards

2-Bromo-6-methyl-4-nitroanisole has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-methoxy-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCQLNKFIBPGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718321
Record name 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methyl-4-nitroanisole

CAS RN

1345471-89-7
Record name 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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